molecular formula C20H23NO3 B5741792 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide

3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide

Cat. No. B5741792
M. Wt: 325.4 g/mol
InChI Key: MIBDGHRUHQBXJU-VQHVLOKHSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, also known as DAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPMA is a derivative of mesityl and has been synthesized through a number of methods.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibition of kinases has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of kinase activity. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to induce cell death through the activation of caspases, which are enzymes responsible for the cleavage of various cellular proteins. In neurodegenerative disorders, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to inhibit the activity of kinases that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, including NMR and mass spectrometry. However, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and handling.

Future Directions

There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, and proper safety precautions should be taken. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, and further research is needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide can be synthesized through various methods, including the reaction between mesityl oxide and 3,4-dimethoxyaniline, and the reaction between mesityl isocyanate and 3,4-dimethoxyaniline. The latter method is preferred due to the higher yield and purity of the product. The synthesis of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, including mesityl isocyanate, which requires proper handling and safety precautions.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used in various research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been tested for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a building block for the synthesis of various compounds. In materials science, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a monomer for the synthesis of polymers with unique properties.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)18(12-16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDGHRUHQBXJU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

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